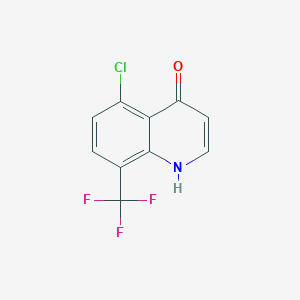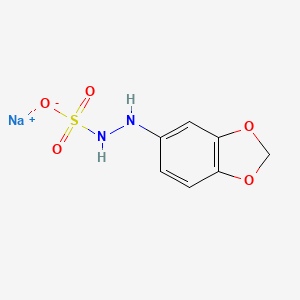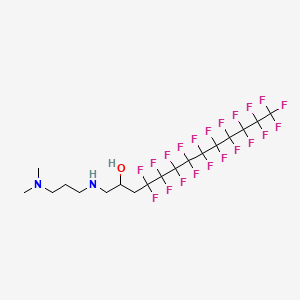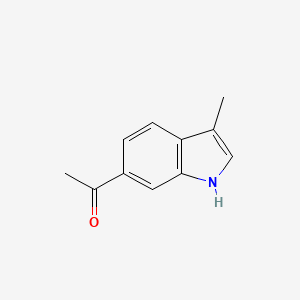
2-Amino-3-chloro-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-iodobenzonitrile typically involves the halogenation of a suitable precursor, followed by nitrile formation. One common method includes the iodination of 2-Amino-3-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure selective iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-chloro-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming biaryl and aryl-alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products: The major products formed from these reactions include substituted benzonitriles, nitrobenzonitriles, and various biaryl compounds.
Applications De Recherche Scientifique
2-Amino-3-chloro-5-iodobenzonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-3-iodobenzonitrile
- 2-Amino-4-chloro-5-iodobenzonitrile
Comparison: Compared to its analogs, 2-Amino-3-chloro-5-iodobenzonitrile exhibits unique reactivity due to the combined presence of chloro and iodo substituents. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
2-amino-3-chloro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |
Clé InChI |
GQAYKQRLMXGHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)N)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
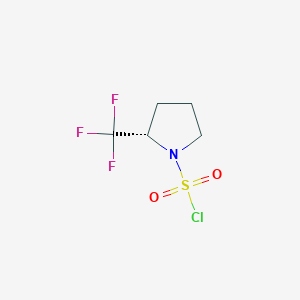
![Lithium;sodium;4-benzamido-6-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate](/img/structure/B12844087.png)

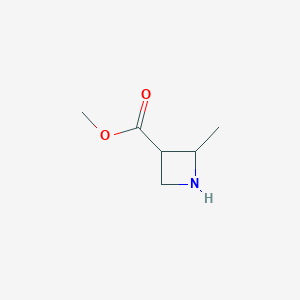
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)

